molecular formula C11H16N2 B12915828 2,3,3-Trimethylindolin-1-amine CAS No. 119094-83-6

2,3,3-Trimethylindolin-1-amine

Cat. No.: B12915828
CAS No.: 119094-83-6
M. Wt: 176.26 g/mol
InChI Key: WEXZHVIBOVOVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylindolin-1-amine can be synthesized through various methods. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . The reaction typically requires methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylindolin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted indole derivatives.

Scientific Research Applications

2,3,3-Trimethylindolin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylindolin-1-amine involves its interaction with molecular targets and pathways. In the case of chromogenic anion sensors, the compound undergoes chromogenic changes upon binding with specific anions, leading to detectable color changes . The exact molecular targets and pathways depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1,3,3-Trimethyl-2-methyleneindoline
  • 1,1,2-Trimethylbenz[e]indole

Comparison: 2,3,3-Trimethylindolin-1-amine is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in the synthesis of cyanine dyes and chromogenic sensors. Its solubility in various solvents and its ability to undergo multiple types of reactions make it a versatile compound in organic synthesis .

Properties

CAS No.

119094-83-6

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2,3,3-trimethyl-2H-indol-1-amine

InChI

InChI=1S/C11H16N2/c1-8-11(2,3)9-6-4-5-7-10(9)13(8)12/h4-8H,12H2,1-3H3

InChI Key

WEXZHVIBOVOVKI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC=CC=C2N1N)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.